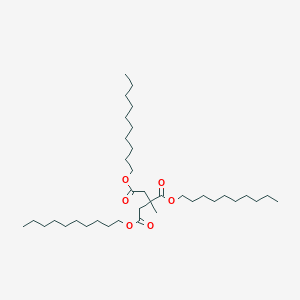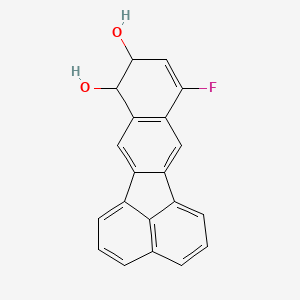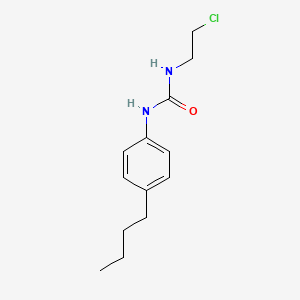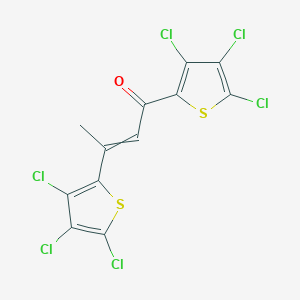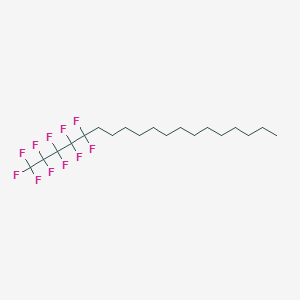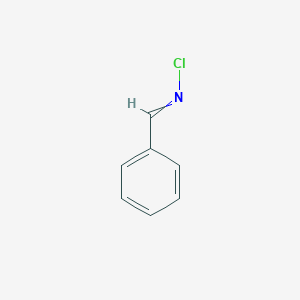
N-Benzylidenehypochlorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidenehypochlorous amide is an organic compound characterized by the presence of a benzylidene group attached to a hypochlorous amide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidenehypochlorous amide typically involves the reaction of benzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylidenehypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert it into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hypochlorous amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzylidene derivatives, while reduction produces benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-Benzylidenehypochlorous amide serves as an intermediate for the preparation of various benzylidene compounds. Its reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
Mecanismo De Acción
The mechanism by which N-Benzylidenehypochlorous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hypochlorous amide moiety may also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylideneaniline: Similar in structure but with an aniline group instead of hypochlorous amide.
N-Benzylidenehydroxylamine: Contains a hydroxylamine group, differing in reactivity and applications.
N-Benzylideneacetone: Features an acetone moiety, used in different synthetic contexts.
Uniqueness
N-Benzylidenehypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzylidene compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112129-04-1 |
|---|---|
Fórmula molecular |
C7H6ClN |
Peso molecular |
139.58 g/mol |
Nombre IUPAC |
N-chloro-1-phenylmethanimine |
InChI |
InChI=1S/C7H6ClN/c8-9-6-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
ODCYXXLCSZHZDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
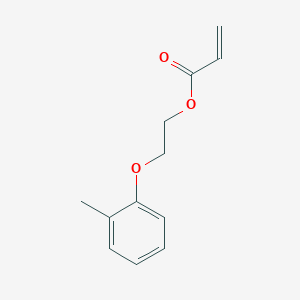
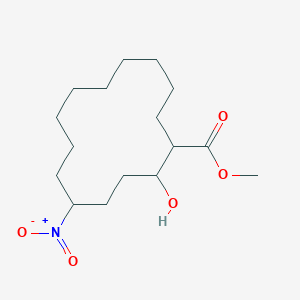
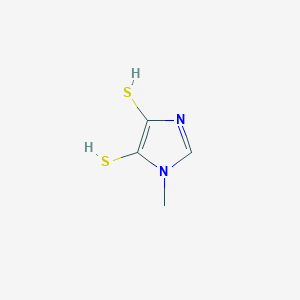
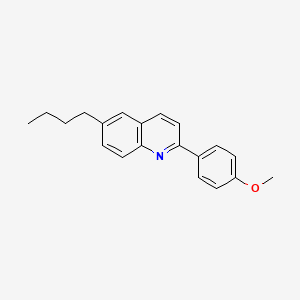
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
